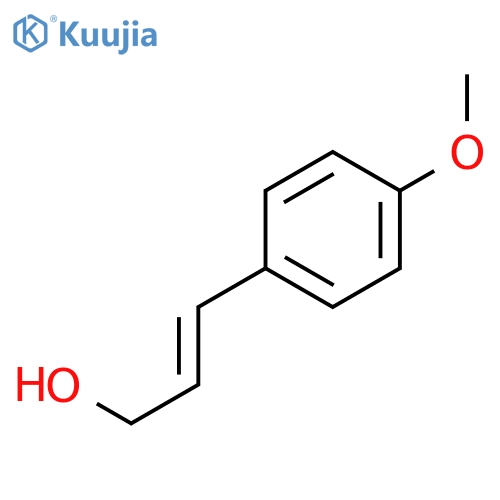Cas no 17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol)

17581-85-0 structure
商品名:3-(4-Methoxyphenyl)-2-propen-1-ol
3-(4-Methoxyphenyl)-2-propen-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxy-phenyl)-2-phenyl-3H-chinazolin-4-on
- 3-(4-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one
- 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxycinnamyl alcohol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- AC1LEA5D
- allylic alcohol for 1a
- CTK1B5337
- HMS2762L08
- Oprea1_564644
- p-methoxycinnamyl alcohol
- STK286985
- STOCK2S-00500
- CID 95641
- DTXSID901025775
- NYICIIFSBJOBKE-UHFFFAOYSA-N
- AKOS026730685
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- 53484-50-7
- p-Methoxy coumaryl alcohol
- CHEMBL4170861
- E76062
- J-501927
- FSK5U9XVC3
- SCHEMBL1278753
- 7Z-0200
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- trans-4-Methoxycinnamyl alcohol
- BRN 1859288
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- NSC 26455
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- AKOS005071069
- 17581-85-0
- NSC-26455
- SCHEMBL1278751
- NSC26455
- (E)-4-Methoxycinnamyl alcohol
- DTXSID401283792
- 4-methoxy cinnamyl alcohol
- 4-06-00-06333 (Beilstein Handbook Reference)
- MFCD00182606
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- CHEBI:192128
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- ghl.PD_Mitscher_leg0.196
- 3'-Hydroxyanethole
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- EN300-1246898
- CS-0318412
- (E)-p-Methoxycinnamyl alcohol
- bmse010146
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- 4-METHOXYCINNAMYLALCOHOL
-
- MDL: MFCD00182606
- インチ: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3
- InChIKey: NYICIIFSBJOBKE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C=CCO
計算された属性
- せいみつぶんしりょう: 164.08376
- どういたいしつりょう: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.08
- ゆうかいてん: 76-78°
- PSA: 29.46
3-(4-Methoxyphenyl)-2-propen-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33196-250mg |
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 250mg |
£125.00 | 2023-09-02 | |
| Ambeed | A660765-100mg |
3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 100mg |
$64.0 | 2024-07-21 | |
| TRC | M223240-50mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 50mg |
$ 173.00 | 2023-09-07 | ||
| abcr | AB256753-250 mg |
3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |
17581-85-0 | 95% | 250mg |
€205.60 | 2023-06-22 | |
| eNovation Chemicals LLC | Y1212405-5g |
3-(4-Methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 5g |
$1000 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-500mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 500mg |
2941CNY | 2021-05-07 | |
| abcr | AB256753-250mg |
3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |
17581-85-0 | 95% | 250mg |
€213.00 | 2025-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC090-1g |
3-(4-methoxyphenyl)prop-2-en-1-ol |
17581-85-0 | 95% | 1g |
¥1696.0 | 2024-04-23 | |
| A2B Chem LLC | AA94711-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 95% | 1g |
$182.00 | 2024-04-20 | |
| 1PlusChem | 1P0021P3-250mg |
2-Propen-1-ol, 3-(4-methoxyphenyl)- |
17581-85-0 | 95% | 250mg |
$86.00 | 2024-06-19 |
3-(4-Methoxyphenyl)-2-propen-1-ol 関連文献
-
Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol) 関連製品
- 104-46-1(Anethole)
- 4705-34-4(4,4'-Dimethoxystilbene (~90%))
- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
- 1142-15-0(4-Methoxystilbene)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17581-85-0)3-(4-Methoxyphenyl)-2-propen-1-ol

清らかである:99%/99%
はかる:1g/5g
価格 ($):223.0/764.0